molecular formula C27H28O14 B14077737 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin

8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin

Cat. No.: B14077737
M. Wt: 576.5 g/mol
InChI Key: NILIUZQXMFPKPV-DVMLBOTRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin typically involves the glycosylation of luteolin with a rhamnose donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. For instance, the reaction may be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific glycosylation, which may enhance its solubility, stability, and bioavailability compared to its aglycone form .

Properties

Molecular Formula

C27H28O14

Molecular Weight

576.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3S,5R,6R)-5-hydroxy-6-methyl-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C27H28O14/c1-8-20(34)22(36)26(41-27-23(37)21(35)19(33)9(2)39-27)25(38-8)18-14(31)6-13(30)17-15(32)7-16(40-24(17)18)10-3-4-11(28)12(29)5-10/h3-9,19-21,23,25-31,33-35,37H,1-2H3/t8-,9+,19+,20-,21-,23-,25+,26-,27+/m1/s1

InChI Key

NILIUZQXMFPKPV-DVMLBOTRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Origin of Product

United States

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